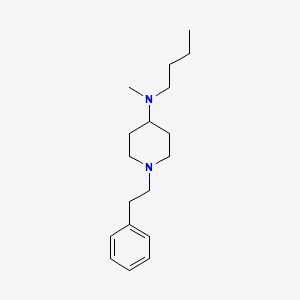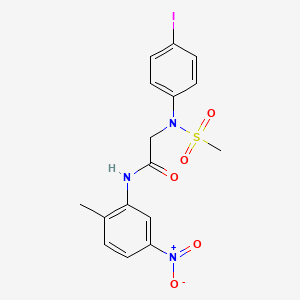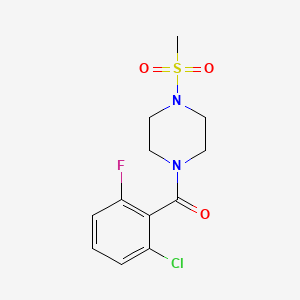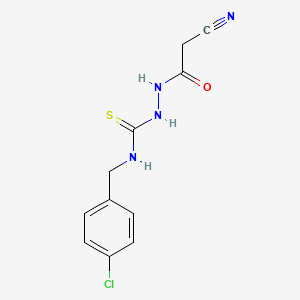![molecular formula C13H14ClN3O2 B4646406 4-chloro-1-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-pyrazole](/img/structure/B4646406.png)
4-chloro-1-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-pyrazole
Overview
Description
4-chloro-1-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP 47,497, and it is a synthetic cannabinoid that is structurally similar to THC, the active ingredient in marijuana. The purpose of
Mechanism of Action
CP 47,497 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When CP 47,497 binds to the CB1 receptor, it activates a signaling cascade that ultimately leads to the modulation of various physiological processes, including pain sensation, appetite, and mood regulation. The exact mechanism of action of CP 47,497 is still not fully understood, and further research is needed to elucidate its effects on the endocannabinoid system.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have various biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood regulation. In animal studies, CP 47,497 has been shown to reduce pain sensitivity and increase appetite. It has also been shown to have anxiolytic and antidepressant effects. However, the long-term effects of CP 47,497 on the endocannabinoid system and other physiological processes are still not fully understood, and further research is needed to elucidate its effects.
Advantages and Limitations for Lab Experiments
CP 47,497 has several advantages and limitations for lab experiments. One of the main advantages is its potency as a CB1 receptor agonist, which makes it a valuable tool for studying the endocannabinoid system. However, its structural similarity to THC and other cannabinoids can also be a limitation, as it may lead to cross-reactivity with other receptors and affect the interpretation of the results. Additionally, the long-term effects of CP 47,497 on the endocannabinoid system and other physiological processes are still not fully understood, and further research is needed to elucidate its effects.
Future Directions
There are several future directions for the study of CP 47,497. One of the most significant areas of research is the development of new synthetic cannabinoids that are more selective and potent agonists of the CB1 receptor. Additionally, further research is needed to elucidate the long-term effects of CP 47,497 on the endocannabinoid system and other physiological processes. This research could lead to the development of new therapies for various conditions, including chronic pain, anxiety, and depression. Finally, the study of CP 47,497 could also lead to a better understanding of the endocannabinoid system and its role in various physiological processes.
Scientific Research Applications
CP 47,497 has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. One of the most significant applications of this compound is its use as a research tool to study the endocannabinoid system. The endocannabinoid system is a complex system of neurotransmitters and receptors that play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. CP 47,497 is a potent agonist of the CB1 receptor, which is one of the primary receptors of the endocannabinoid system. By studying the effects of CP 47,497 on the CB1 receptor, researchers can gain a better understanding of the endocannabinoid system and its role in various physiological processes.
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)-1-[2-(furan-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-7-15-16(8-10)9-13(18)17-5-1-3-11(17)12-4-2-6-19-12/h2,4,6-8,11H,1,3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEMGXGABXDOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=C(C=N2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-2-nitrophenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4646332.png)

![ethyl 5'-{[(benzoylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4646340.png)
![N-benzyl-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide](/img/structure/B4646356.png)


![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4646380.png)
![N-(2-methoxy-4-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B4646383.png)
![N-(4-ethoxyphenyl)-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4646390.png)
![isopropyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4646395.png)
![3-[(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4646397.png)

![methyl 4-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B4646411.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4646419.png)
